- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,

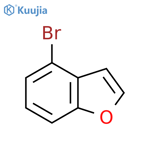

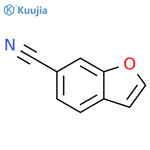

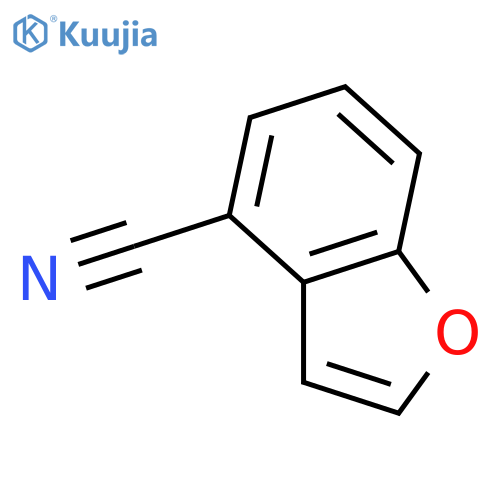

Cas no 95333-17-8 (Benzofuran-4-carbonitrile)

Benzofuran-4-carbonitrile structure

Nome do Produto:Benzofuran-4-carbonitrile

N.o CAS:95333-17-8

MF:C9H5NO

MW:143.142102003098

MDL:MFCD10699413

CID:1006262

Benzofuran-4-carbonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Benzofurancarbonitrile

- Benzofuran-4-carbonitrile

- 1-benzofuran-4-carbonitrile

- benzo[b]furan-4-carbonitrile

- VCQONKRSTAUGEP-UHFFFAOYSA-N

- FCH882412

- MB08822

- AS06446

- TRA0046694

- CM10758

- SY025675

- AK209009

-

- MDL: MFCD10699413

- Inchi: 1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H

- Chave InChI: VCQONKRSTAUGEP-UHFFFAOYSA-N

- SMILES: N#CC1C2=C(OC=C2)C=CC=1

Propriedades Computadas

- Massa Exacta: 143.03700

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 193

- Superfície polar topológica: 36.9

Propriedades Experimentais

- Densidade: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 260.8±13.0 ºC (760 Torr),

- Ponto de Flash: 111.6±19.8 ºC,

- Solubilidade: Very slightly soluble (0.12 g/l) (25 º C),

- PSA: 36.93000

- LogP: 2.30448

Benzofuran-4-carbonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | B424035-100mg |

Benzofuran-4-carbonitrile |

95333-17-8 | 100mg |

$ 210.00 | 2022-06-07 | ||

| Chemenu | CM324387-1g |

1-benzofuran-4-carbonitrile |

95333-17-8 | 95% | 1g |

$139 | 2024-07-18 | |

| eNovation Chemicals LLC | D493144-5g |

Benzofuran-4-carbonitrile |

95333-17-8 | 97% | 5g |

$2450 | 2023-09-02 | |

| abcr | AB294769-1 g |

4-Benzofurancarbonitrile; . |

95333-17-8 | 1 g |

€447.00 | 2023-07-20 | ||

| Alichem | A019098142-1g |

Benzofuran-4-carbonitrile |

95333-17-8 | 95% | 1g |

$265.00 | 2023-08-31 | |

| TRC | B424035-10mg |

Benzofuran-4-carbonitrile |

95333-17-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B424035-50mg |

Benzofuran-4-carbonitrile |

95333-17-8 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Alichem | A019098142-5g |

Benzofuran-4-carbonitrile |

95333-17-8 | 95% | 5g |

$757.50 | 2023-08-31 | |

| eNovation Chemicals LLC | D693774-1g |

Benzofuran-4-carbonitrile |

95333-17-8 | 97% | 1g |

$275 | 2024-07-20 | |

| Ambeed | A356373-1g |

Benzofuran-4-carbonitrile |

95333-17-8 | 97% | 1g |

$167.0 | 2024-04-15 |

Benzofuran-4-carbonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C

Referência

Método de produção 2

Condições de reacção

Referência

- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Método de produção 4

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C

Referência

- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,

Método de produção 5

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C

Referência

- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ; 45 min, 80 °C; 20 h, rt; 1.25 h, 80 °C

Referência

- Preparation of dihydroimidazo[2,1-b]thiazoles and dihydro-5H-thiazolo[3,2-a]pyrimidines with 5-HT receptor affinity, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C

Referência

- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,

Método de produção 8

Condições de reacção

1.1 Solvents: Toluene ; overnight, reflux

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; cooled

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; cooled

Referência

- Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections, Journal of Medicinal Chemistry, 2016, 59(7), 3215-3230

Método de produção 9

Condições de reacção

1.1 Reagents: Formaldehyde Solvents: Toluene ; overnight, 100 °C

1.2 Solvents: Dimethylformamide ; overnight, 140 °C

1.3 Reagents: Ammonia Solvents: Water

1.2 Solvents: Dimethylformamide ; overnight, 140 °C

1.3 Reagents: Ammonia Solvents: Water

Referência

- Preparation of moracin compounds and its application, China, , ,

Método de produção 10

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C

Referência

- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C

Referência

- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Solvents: Dimethylformamide ; 17 h, reflux; reflux → rt

1.2 Reagents: Ethylenediamine Solvents: Water ; rt

1.2 Reagents: Ethylenediamine Solvents: Water ; rt

Referência

- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C

Referência

- Preparation pyrimidine- or pyrazine-based compounds for treating EED protein and/or PRC2 protein complex related diseases, China, , ,

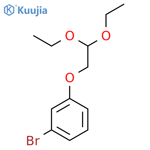

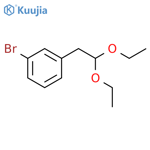

Benzofuran-4-carbonitrile Raw materials

- 2-(3-bromophenoxy)acetaldehyde diethyl acetal

- 4-Benzofurancarbonitrile, 6,7-dihydro-

- 1-bromo-3-(2,2-diethoxyethyl)benzene

- 4-bromo-1-benzofuran

- 6-bromo-1-benzofuran

Benzofuran-4-carbonitrile Preparation Products

Benzofuran-4-carbonitrile Literatura Relacionada

-

1. CXI.—The influence of solvents on the rotation of optically active compounds. Part III. Influence of benzene, toluene, o-xylene, m-xylene, p-xylene, and mesitylene on the rotation of ethyl tartrateT. S. Patterson J. Chem. Soc. Trans. 1902 81 1097

95333-17-8 (Benzofuran-4-carbonitrile) Produtos relacionados

- 79002-39-4(1-Benzofuran-5-carbonitrile)

- 29021-90-7(Dibenzo[b,d]furan-3-carbonitrile)

- 17450-68-9(BENZOFURAN-6-CARBONITRILE)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2229552-15-0(5-chloro-2-(3-chloroprop-1-en-2-yl)pyridine)

- 1500893-75-3(2-(5-bromo-2-hydroxyphenyl)ethanimidamide)

- 2137989-27-4(4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine)

- 1251371-17-1(methyl 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate)

- 1403469-19-1(3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole)

- 314260-06-5(N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95333-17-8)Benzofuran-4-carbonitrile

Pureza:99%

Quantidade:1g

Preço ($):150.0